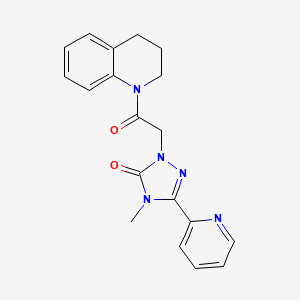
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one is a synthetic organic molecule. It features a complex structure combining elements from several pharmacophoric groups, making it a potential candidate for various biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from commercially available reagents. A common synthetic route might begin with the formation of the triazole ring, followed by the addition of the quinoline moiety and pyridine group. Reaction conditions typically involve:
Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile.
Catalysts: Copper(I) iodide or palladium on carbon.
Temperature: 80-150°C, depending on the step.
Time: Varies from 1 to 24 hours for different steps.
Industrial Production Methods
For industrial-scale production, flow chemistry might be employed to improve yield and reduce reaction times. Catalytic processes can be optimized for continuous production, ensuring consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
This compound is prone to:
Oxidation: : Leading to quinoline-N-oxide derivatives.
Reduction: : Can reduce the quinoline ring or triazole ring under hydrogenation conditions.
Substitution: : Electrophilic substitutions on the pyridine ring, nucleophilic substitutions on the triazole ring.
Common Reagents and Conditions Used
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Hydrogen gas with a palladium catalyst.
Substitution: : Various electrophiles and nucleophiles in suitable solvents like ethanol or DMF.
Major Products Formed
Oxidation: : Quinoline-N-oxide derivatives.
Reduction: : Reduced forms of quinoline and triazole rings.
Substitution: : Functionalized pyridine and triazole derivatives.
Applications De Recherche Scientifique
This compound finds applications in several research areas:
Chemistry: : As a precursor for the synthesis of more complex molecules.
Biology: : Potential antibacterial, antifungal, and anticancer properties.
Medicine: : Investigated for its pharmacological activity against various diseases.
Industry: : Utilized in the development of new materials with specific properties.
Mécanisme D'action
The exact mechanism of action depends on the biological target. Generally, this compound may act by:
Binding to enzymes or receptors, altering their function.
Interfering with cellular processes like DNA replication or protein synthesis.
Engaging in redox reactions that produce reactive oxygen species (ROS), inducing cell death in pathogens or cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(Quinolin-1-yl)-2-oxoethyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one
1-(2-(1,2,3,4-Tetrahydroquinolin-1-yl)-2-oxoethyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one
Uniqueness
The presence of the quinoline moiety fused with a triazole ring and a pyridine group provides unique electronic properties and binding affinities, distinguishing it from other similar compounds. This structural uniqueness contributes to its diverse range of applications and potential therapeutic uses.
And there you have it a deep dive into the multifaceted world of : And there you have it: a deep dive into the multifaceted world of 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one . Fascinating, right?
Propriétés
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-22-18(15-9-4-5-11-20-15)21-24(19(22)26)13-17(25)23-12-6-8-14-7-2-3-10-16(14)23/h2-5,7,9-11H,6,8,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUNOFKJPVDBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)N2CCCC3=CC=CC=C32)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide](/img/structure/B2674601.png)
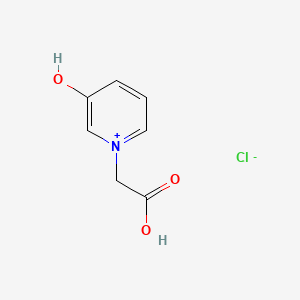
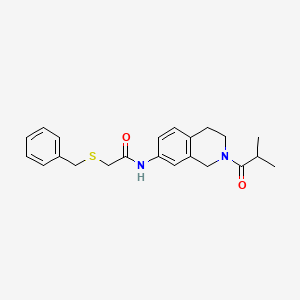
![N-(3,5-dimethoxyphenyl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2674605.png)
![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2674607.png)
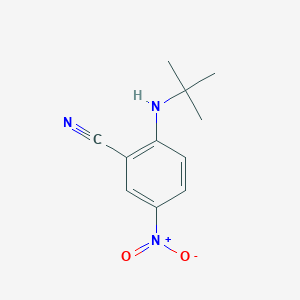
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2674609.png)
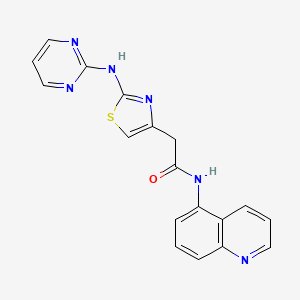
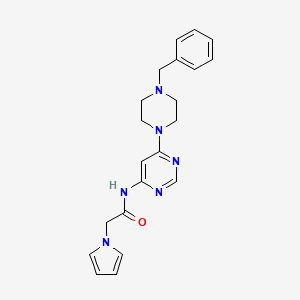

![4-[(2,6-Dimethylphenyl)carbamoyl]butanoic acid](/img/structure/B2674614.png)
![ethyl {[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]amino}(oxo)acetate](/img/structure/B2674616.png)
![7-Fluoro-3-({1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2674618.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2674620.png)
